Circumdatin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

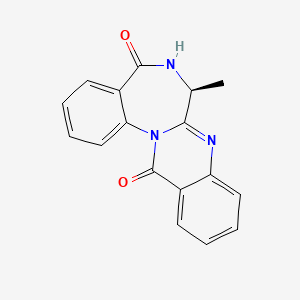

Circumdatin F is a natural product found in Aspergillus ochraceus with data available.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Circumdatin F is classified as an alkaloid, which is a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids have been recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The structural elucidation of this compound has been achieved through various spectroscopic techniques, confirming its unique molecular framework.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects similar to its analogs, such as Circumdatin D. Studies have shown that compounds from the same class can inhibit acetylcholinesterase activity and reduce nitric oxide production in neuroinflammatory conditions. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's disease by modulating inflammatory responses and enhancing cholinergic signaling .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Preliminary studies indicate that it may possess mild antioxidant activity, although further research is necessary to quantify its efficacy compared to established antioxidants . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases.

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. Initial findings suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated . This positions this compound as a candidate for further development in cancer therapeutics.

Case Study 1: Neuroprotection

A study investigated the effects of Circumdatin D (closely related to this compound) on neuroprotection in Caenorhabditis elegans models mimicking Alzheimer's disease. The results demonstrated that treatment with Circumdatin D led to delayed paralysis and reduced inflammation markers in the nematodes, indicating potential neuroprotective benefits that may also apply to this compound .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of various alkaloids derived from Aspergillus species, including this compound. The results showed varying degrees of cytotoxicity against multiple cancer cell lines, highlighting the need for further exploration into the specific pathways through which this compound exerts its effects .

Analyse Chemischer Reaktionen

Reaction Steps:

-

Formation of a Tripeptide Intermediate :

-

Anthranilic acid derivatives were coupled to form a linear tripeptide.

-

Key reagents: Boc-protected amino acids, EDC/HOBt for amide bond formation.

-

-

Dehydration to Benzoxazine :

-

Deprotection and Cyclization :

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | EDC/HOBt, DMF, RT | 78 | |

| 2 | PPh₃, I₂, DIEA, THF | 65 | |

| 3 | 45% HBr, AcOH | 82 |

Non-Enzymatic Rearrangement Pathways

This compound’s biosynthetic precursor, 2-hydroxycircumdatin C, participates in non-enzymatic dimerization reactions under basic conditions. These reactions involve nucleophilic addition to epoxides, forming conjugates such as ochrazepines . While this compound itself is not a product of these reactions, its structural analogs highlight the reactivity of the circumdatin core.

NMR Analysis

-

¹H NMR : Key signals include aromatic protons at δ 7.03–7.72 ppm (quinazolinone ring) and a methyl group at δ 1.51 ppm (d, J = 6.7 Hz) .

-

¹³C NMR : Lactone carbonyl observed at δ 169.8 ppm, with aromatic carbons between δ 110–150 ppm .

Mass Spectrometry

-

LC-MS : [M+H]⁺ peak at m/z 292.109, with fragments at m/z 249.067 (loss of CONH₂) and 221.070 (further decarboxylation) .

Stability and Reactivity

This compound demonstrates stability under neutral conditions but undergoes acid-catalyzed ring-opening reactions. For example, treatment with trifluoroacetic acid (TFA) induces imine formation and subsequent cyclization, mimicking biosynthetic pathways observed in related alkaloids .

Eigenschaften

Molekularformel |

C17H13N3O2 |

|---|---|

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

(7S)-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C17H13N3O2/c1-10-15-19-13-8-4-2-6-11(13)17(22)20(15)14-9-5-3-7-12(14)16(21)18-10/h2-10H,1H3,(H,18,21)/t10-/m0/s1 |

InChI-Schlüssel |

QMACPZZZSHLKJM-JTQLQIEISA-N |

Isomerische SMILES |

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 |

Kanonische SMILES |

CC1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 |

Synonyme |

circumdatin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.